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Compound of Interest

Compound Name: PD 123319 ditrifluoroacetate

Cat. No.: B15571983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the

angiotensin II type 2 (AT2) receptor. Its unique pharmacological profile makes it an invaluable

tool in cardiovascular research and drug development for exploring the physiological and

pathophysiological roles of the AT2 receptor. This technical guide provides a comprehensive

overview of the chemical properties of PD 123319 ditrifluoroacetate, detailed experimental

protocols for its characterization, and a summary of its mechanism of action.

Core Chemical Properties
PD 123319 ditrifluoroacetate is a synthetic, optically active small molecule. The

ditrifluoroacetate salt form enhances its solubility and stability for research applications.

Physicochemical Data
A summary of the key physicochemical properties of PD 123319 ditrifluoroacetate is

presented in Table 1. This data is essential for the accurate preparation of stock solutions,

experimental design, and interpretation of results.
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Property Value

Chemical Name

(6S)-1-[[4-(Dimethylamino)-3-

methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-

tetrahydro-1H-imidazo[4,5-c]pyridine-6-

carboxylic acid ditrifluoroacetate

Molecular Formula C₃₁H₃₂N₄O₃ · 2(C₂HF₃O₂)

Molecular Weight 736.66 g/mol

CAS Number 136676-91-0

Appearance White to off-white solid

Purity ≥98% (as determined by HPLC)

Solubility
Soluble in water (≥36 mg/mL), DMSO, and

ethanol.[1]

Storage Conditions Store at -20°C in a dry, dark place.

Note: pKa and melting point data for PD 123319 ditrifluoroacetate are not readily available in

the public domain.

Biological Activity and Mechanism of Action
PD 123319 is a potent and selective antagonist of the angiotensin II AT2 receptor, with a

reported IC₅₀ of 34 nM.[1] It exhibits high selectivity for the AT2 receptor over the AT1 receptor.

The mechanism of action involves the competitive inhibition of angiotensin II binding to the AT2

receptor, thereby blocking the downstream signaling pathways activated by this receptor.

AT2 Receptor Signaling Pathway
The AT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by angiotensin

II, initiates a signaling cascade that often counteracts the effects of the AT1 receptor. PD

123319, by blocking this interaction, allows for the specific investigation of AT2 receptor-

mediated effects.
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Caption: AT2 Receptor Signaling Pathway and Inhibition by PD 123319.

Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible

data. The following sections outline methodologies for key experiments involving PD 123319
ditrifluoroacetate.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
The purity of PD 123319 ditrifluoroacetate is typically assessed using reverse-phase HPLC.

Objective: To determine the purity of a sample of PD 123319 ditrifluoroacetate.

Materials:

PD 123319 ditrifluoroacetate sample
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HPLC-grade acetonitrile

HPLC-grade water

Trifluoroacetic acid (TFA) or other suitable buffer salts

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC system with UV detector

Method:

Mobile Phase Preparation:

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Sample Preparation:

Prepare a stock solution of PD 123319 ditrifluoroacetate in a suitable solvent (e.g., 50:50

acetonitrile/water) at a concentration of 1 mg/mL.

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL

with the initial mobile phase composition.

HPLC Conditions:

Column: C18 reverse-phase column

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Detection Wavelength: 254 nm

Gradient:

0-20 min: 20-80% Mobile Phase B
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20-25 min: 80% Mobile Phase B

25-30 min: 80-20% Mobile Phase B

30-35 min: 20% Mobile Phase B

Data Analysis:

Integrate the peak areas of all components in the chromatogram.

Calculate the purity as the percentage of the main peak area relative to the total peak

area.

Experimental Workflow for HPLC Purity Analysis
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Caption: A typical workflow for determining the purity of PD 123319.
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Competitive Radioligand Binding Assay for IC₅₀
Determination
This assay is used to determine the concentration of PD 123319 ditrifluoroacetate that inhibits

50% of the specific binding of a radiolabeled ligand to the AT2 receptor.

Objective: To determine the IC₅₀ value of PD 123319 ditrifluoroacetate at the AT2 receptor.

Materials:

Cell membranes expressing the human AT2 receptor

Radioligand (e.g., ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II)

PD 123319 ditrifluoroacetate

Unlabeled Angiotensin II (for non-specific binding determination)

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation cocktail

Scintillation counter

Method:

Reaction Setup:

In a 96-well plate, add the following to each well:

50 µL of binding buffer

25 µL of radioligand at a fixed concentration (typically at its Kd value)
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25 µL of varying concentrations of PD 123319 ditrifluoroacetate (for competition curve)

or buffer (for total binding) or a saturating concentration of unlabeled Angiotensin II (for

non-specific binding).

100 µL of cell membrane preparation.

Incubation:

Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

Filtration:

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to

separate bound from free radioligand.

Wash the filters three times with ice-cold wash buffer.

Counting:

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the PD 123319
ditrifluoroacetate concentration.

Determine the IC₅₀ value using non-linear regression analysis.

Solubility Assessment
A simple and effective method to assess the solubility of PD 123319 ditrifluoroacetate is the

shake-flask method.

Objective: To determine the aqueous solubility of PD 123319 ditrifluoroacetate.

Materials:
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PD 123319 ditrifluoroacetate

Purified water (or buffer of choice)

Vials with screw caps

Orbital shaker

Centrifuge

HPLC system or UV-Vis spectrophotometer

Method:

Add an excess amount of PD 123319 ditrifluoroacetate to a known volume of water in a

vial.

Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C)

for 24-48 hours to ensure equilibrium is reached.

Centrifuge the suspension to pellet the undissolved solid.

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter.

Determine the concentration of the dissolved PD 123319 ditrifluoroacetate in the filtrate

using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Conclusion
PD 123319 ditrifluoroacetate is a critical pharmacological tool for the investigation of the

renin-angiotensin system. A thorough understanding of its chemical properties and the

application of robust experimental protocols are paramount for generating high-quality,

reproducible data. This guide provides a foundational resource for researchers working with

this important compound.-quality, reproducible data. This guide provides a foundational

resource for researchers working with this important compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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